molecular formula C18H16F3N5O2 B11070357 N-(4-methoxybenzyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

N-(4-methoxybenzyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B11070357
M. Wt: 391.3 g/mol
InChI Key: CYMPMMQWAPKXQS-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, trifluoromethylphenyl, and tetrazole groups

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Methoxyphenyl Group: This can be achieved through the reaction of 4-methoxybenzyl chloride with a suitable amine under basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated precursor.

    Tetrazole Formation: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Final Coupling: The final step involves coupling the previously synthesized intermediates under appropriate conditions to form the target compound.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Cycloaddition: The tetrazole ring can undergo [3+2] cycloaddition reactions with alkynes or alkenes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and trifluoromethylphenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to N-[(4-METHOXYPHENYL)METHYL]-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE include:

Properties

Molecular Formula

C18H16F3N5O2

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

InChI

InChI=1S/C18H16F3N5O2/c1-28-15-8-2-12(3-9-15)10-22-16(27)11-26-24-17(23-25-26)13-4-6-14(7-5-13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,27)

InChI Key

CYMPMMQWAPKXQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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